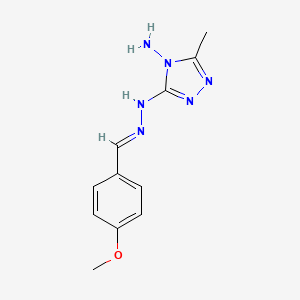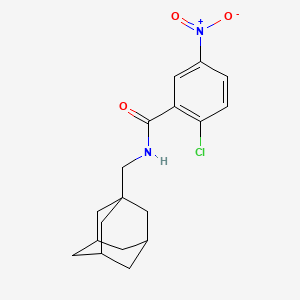![molecular formula C16H12ClN3O3S B5299769 3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)
3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chlorophenyl)-N'-[(4-nitrophenyl)thiocarbamoyl]acrylamide or simply as CNTA.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide is not fully understood. However, studies have shown that it inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This leads to the inhibition of cell signaling pathways that are involved in cell proliferation, differentiation, and survival. Additionally, CNTA has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide are dependent on the specific application and concentration used. In general, CNTA has been shown to inhibit the activity of protein tyrosine phosphatases, leading to the inhibition of cell signaling pathways. This can result in various effects, including inhibition of cell proliferation, differentiation, and survival. Additionally, CNTA has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide in lab experiments is its potential as a potent inhibitor of protein tyrosine phosphatases. This can be useful in studying various cell signaling pathways and their regulation. Additionally, CNTA has potential applications as an anticancer and anti-inflammatory agent. However, one limitation of using CNTA in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide. One direction is to further investigate its potential as a potent inhibitor of protein tyrosine phosphatases and its applications in studying cell signaling pathways. Additionally, further studies are needed to determine the specific mechanisms of action of CNTA in inducing apoptosis in cancer cells and inhibiting the production of pro-inflammatory cytokines. Furthermore, the potential toxicity of CNTA needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide involves the reaction of 4-chloroaniline and 4-nitrothiophenol with acryloyl chloride in the presence of a base such as triethylamine. The reaction mixture is then refluxed in a solvent such as chloroform or dichloromethane to obtain the desired product. The yield of the product can be improved by using a catalyst such as copper(I) iodide.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways. CNTA has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, CNTA has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(4-nitrophenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-12-4-1-11(2-5-12)3-10-15(21)19-16(24)18-13-6-8-14(9-7-13)20(22)23/h1-10H,(H2,18,19,21,24)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKIRCBPDDHIIF-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[(4-nitrophenyl)carbamothioyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)

![N-ethyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5299714.png)
![N'-cyclohexyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5299722.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5299734.png)
![4-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5299739.png)
![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime](/img/structure/B5299746.png)
![3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5299753.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5299790.png)
